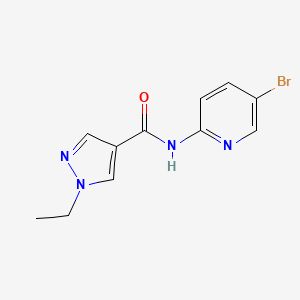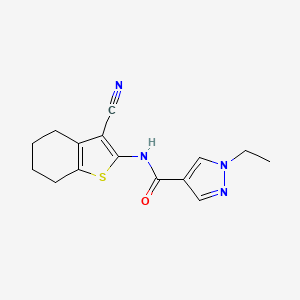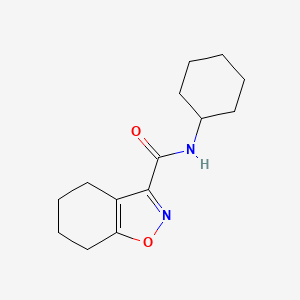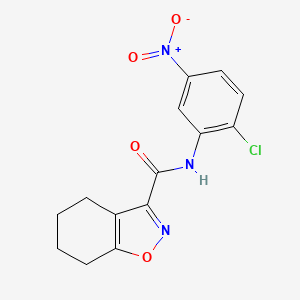
N-(1-methyl-1H-pyrazol-3-yl)-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide
Descripción general
Descripción
N-(1-methyl-1H-pyrazol-3-yl)-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide, commonly known as PBT-1, is a chemical compound that has been extensively studied for its potential therapeutic applications in treating a range of diseases. PBT-1 belongs to the class of compounds known as metal protein attenuating compounds (MPACs), which have been shown to have promising effects in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of PBT-1 is complex and not yet fully understood. However, it is believed that PBT-1 works by binding to metal ions, such as copper and zinc, and preventing them from forming toxic complexes that can contribute to the development of neurodegenerative diseases. PBT-1 has also been shown to have anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
PBT-1 has been shown to have a range of biochemical and physiological effects, including the ability to reduce the accumulation of amyloid-beta plaques in the brain, which are a hallmark of Alzheimer's disease. PBT-1 has also been shown to reduce the levels of oxidative stress and inflammation in the brain, which are believed to contribute to the development of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PBT-1 for lab experiments is its ability to bind to metal ions, which allows for the investigation of the role of metal ions in the development of neurodegenerative diseases. However, one limitation of PBT-1 is its poor solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on PBT-1, including further investigation of its potential therapeutic applications in treating neurodegenerative diseases and other conditions. Other areas of research could include the development of more effective synthesis methods for PBT-1 and the investigation of its mechanism of action at the molecular level. Additionally, there may be potential applications for PBT-1 in the field of nanotechnology, as its ability to bind to metal ions could be useful in the development of metal-based nanoparticles for various applications.
Aplicaciones Científicas De Investigación
PBT-1 has been the subject of extensive scientific research, with studies focusing on its potential therapeutic applications in treating a range of diseases. One of the most promising areas of research is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. PBT-1 has been shown to have a neuroprotective effect, which is believed to be due to its ability to bind to and remove excess metal ions, such as copper and zinc, from the brain.
Propiedades
IUPAC Name |
N-(1-methylpyrazol-3-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-16-7-6-10(14-16)13-12(17)11-8-4-2-3-5-9(8)18-15-11/h6-7H,2-5H2,1H3,(H,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXDQWNPXVKHBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2=NOC3=C2CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-{[4-(2,4-dichlorobenzyl)-1-piperazinyl]carbonyl}-4,5,6,7-tetrahydro-1,2-benzisoxazole](/img/structure/B4367924.png)
![5-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4367928.png)
![1-(difluoromethyl)-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4367935.png)

![4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinoline](/img/structure/B4367952.png)
![ethyl 2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4367956.png)
![3-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-4,5,6,7-tetrahydro-1,2-benzisoxazole hydrochloride](/img/structure/B4367969.png)

![N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4367986.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4367989.png)